molecular formula C11H18O4 B2777477 Hexylitaconic Acid CAS No. 94513-51-6

Hexylitaconic Acid

Cat. No. B2777477
CAS RN: 94513-51-6
M. Wt: 214.261
InChI Key: HKMDCNSGDQBQLI-UHFFFAOYSA-N
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Description

Hexylitaconic acid is a derivative of itaconic acid . Itaconic acid, mainly produced by fungi, is used as a biobased platform chemical and shows distinctive bioactivities . Hexylitaconic acid is a plant growth regulator produced by Aspergillus niger K-88 . It has the effect of stimulating plant growth .


Synthesis Analysis

Itaconic acid derivatives like hexylitaconic acid are biosynthesized from acyl-CoA and oxaloacetic acid . Some modifying enzymes such as hydroxylase and dehydratase are likely involved in the further modification after biosynthesis of their precursors .


Molecular Structure Analysis

Based on the molecular structures, itaconic acid derivatives can be categorized into two groups, alkylitaconic acids and α-methylene-γ-butyrolactones . The vinylidene group of itaconic acid derivatives likely participates in their versatile function .


Chemical Reactions Analysis

The vinylidene group of itaconic acid derivatives likely participates in their versatile function . Itaconic acid derivatives show versatile functions such as antimicrobial, anti-inflammatory, antitumor, and plant growth-regulating activities .

Scientific Research Applications

Scientific Research Applications of Hexylitaconic Acid

Stereochemistry and Inhibitory Activity

Hexylitaconic acid, a natural product with a chiral carbon, has enantiomers found in nature. Enantiomerically pure forms of hexylitaconic acid have been prepared and their absolute configurations clarified using techniques like vibrational circular dichroism. This research is significant because of hexylitaconic acid's inhibitory activities against the p53-HDM2 interaction, an important target in cancer therapy. This study demonstrates the compound's potential in medicinal chemistry and drug development (Nakahashi, Miura, Monde, & Tsukamoto, 2009).

Isolation from Marine Fungi and Biological Activity

Hexylitaconic acid has been isolated from various marine sources, such as a saltwater culture of Aspergillus niger derived from a Caribbean sponge and from a marine sponge-derived fungus Penicillium sp. These studies highlight its presence in diverse marine organisms and its potential biological activities. In particular, hexylitaconic acid and its derivatives have been evaluated for cytotoxicity against human solid tumor cell lines and for anti-inflammatory activity, indicating its potential in cancer and inflammation research (Varoglu & Crews, 2000); (Li, Zhang, Lee, Hong, Yoo, Bae, & Jung, 2011).

Therapeutic Potential in Cancer Treatment

The potential therapeutic applications of hexylitaconic acid in cancer treatment have been explored. Studies have identified it as an inhibitor of the p53-HDM2 interaction, a crucial pathway in cancer biology. Its isolation from marine-derived fungi and subsequent testing for inhibitory activity provides valuable insights for developing new cancer therapies (Tsukamoto, Yoshida, Hosono, Ohta, & Yokosawa, 2006).

Metabolomics and Disease Research

In the field of metabolomics, hexylitaconic acid has been identified in studies related to diabetes. It was detected in a multiplatform metabolomics study involving patients with diabetes, highlighting its potential role in metabolic pathways associated with the disease. This indicates its importance in understanding metabolic disturbances in diabetes (Suhre, Meisinger, Döring, Altmaier, Belcredi, Gieger, Chang, Milburn, Gall, Weinberger, Mewes, Hrabě de Angelis, Wichmann, Kronenberg, Adamski, & Illig, 2010).

Mechanism of Action

Hexylitaconic acid exhibits antitumor activity by inhibiting p53-MDM2 interaction . The exact mechanism remains unknown, but it may involve binding of the vinylidene group to the Cys77 residue of MDM2 .

properties

IUPAC Name

2-hexyl-3-methylidenebutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h9H,2-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMDCNSGDQBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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